1,6-Dihydro-2-(2-methylcyclopropyl)-6-oxo-4-pyrimidinecarboxylic acid
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Overview
Description
2-(2-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylicacid is a complex organic compound with a unique structure that includes a cyclopropyl group and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylicacid typically involves multiple steps, starting with the preparation of the cyclopropyl group and its subsequent incorporation into the pyrimidine ring. One common method involves the use of cyclopropane derivatives and pyrimidine precursors under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylicacid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various halogens and alkylating agents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylicacid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2-(2-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylicacid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and cyclopropyl-containing molecules. Examples include:
- 2-(1-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylicacid
- 2-(2-Ethylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylicacid
Uniqueness
What sets 2-(2-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylicacid apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H10N2O3 |
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Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-(2-methylcyclopropyl)-6-oxo-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3/c1-4-2-5(4)8-10-6(9(13)14)3-7(12)11-8/h3-5H,2H2,1H3,(H,13,14)(H,10,11,12) |
InChI Key |
NKXMVXYFVAORIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C2=NC(=CC(=O)N2)C(=O)O |
Origin of Product |
United States |
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